(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and an ethyl amine group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the tetrahydrofuran moiety contributes to its solubility and interaction with biological systems, making it a candidate for further research in pharmacology.
The biological activity of (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride has been assessed through various computational models and experimental studies. It is predicted to exhibit:
Several methods have been proposed for synthesizing (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride:
(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride has potential applications in:
Interaction studies involving (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride focus on its binding affinities with various biological targets:
These studies typically utilize computational modeling and high-throughput screening methods to predict interactions and assess biological activity.
Several compounds share structural similarities with (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methylaminoethanol | Ethanolamine derivative | Antidepressant properties |
| 3-Hydroxy-N,N-dimethylbenzamide | Benzamide derivative | Analgesic effects |
| 4-Amino-N,N-diethylbenzamide | Benzamide derivative | Anticancer activity |
What sets (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride apart is its specific tetrahydrofuran ring structure combined with an ethyl amine moiety, which may enhance its solubility and bioavailability compared to other similar compounds. This unique combination potentially leads to distinct pharmacological profiles, particularly in neuropharmacology .